2',3'-Dideoxyadenosine-5'-O-triphosphate (sodium salt)
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Overview
Description
2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) is a modified nucleoside triphosphate where the 2’ and 3’ hydroxyl groups are absent. This compound is known for its role as a reverse transcriptase inhibitor and is an active metabolite of 2’,3’-dideoxyadenosine and didanosine . It is widely used in molecular biology and biochemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) typically involves the phosphorylation of 2’,3’-dideoxyadenosine. This process can be achieved through a series of chemical reactions that introduce the triphosphate group to the nucleoside. The reaction conditions often require the use of phosphoribosyl pyrophosphate synthase (PRS) to facilitate the formation of the triphosphate .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triphosphate group.
Chain Termination: It is known for causing chain termination during DNA synthesis, which is a crucial feature for its use in sequencing and antiviral research.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include Taq polymerase for PCR assays and various enzymes for phosphorylation . The reactions are typically carried out under controlled conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from reactions involving 2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) include terminated DNA strands and modified nucleotides that are used in various biochemical assays .
Scientific Research Applications
2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) has a wide range of scientific research applications:
Chemistry: Used in the study of nucleotide analogs and their interactions with enzymes.
Biology: Plays a crucial role in the study of DNA replication and transcription processes.
Industry: Employed in the production of diagnostic kits and sequencing technologies.
Mechanism of Action
The compound exerts its effects by inhibiting reverse transcriptase, an enzyme crucial for the replication of retroviruses. It competes with natural nucleotides, causing chain termination during DNA synthesis. This inhibition prevents the virus from replicating, making it an effective antiviral agent . The molecular targets include the reverse transcriptase enzyme and DNA polymerase .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxycytidine-5’-triphosphate (sodium salt)
- 2’,3’-Dideoxyguanosine-5’-triphosphate (sodium salt)
- 2’,3’-Dideoxyadenosine-5’-O-(1-thiotriphosphate) (sodium salt)
Uniqueness
2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) is unique due to its specific inhibition of reverse transcriptase and its role in chain termination during DNA synthesis. This makes it particularly valuable in antiviral research and molecular biology applications .
Biological Activity
2',3'-Dideoxyadenosine-5'-O-triphosphate (dATP) sodium salt is a nucleotide analog that plays a significant role in molecular biology and pharmacology. This compound is particularly noted for its biological activity as an inhibitor of various polymerases, making it a valuable tool in both research and therapeutic applications.
Chemical Structure and Properties
2',3'-Dideoxyadenosine-5'-O-triphosphate is a modified form of adenosine triphosphate (ATP) where the hydroxyl groups at the 2' and 3' positions of the ribose sugar are absent. This modification impedes the ability of DNA and RNA polymerases to incorporate it into nucleic acid chains, leading to chain termination during replication or transcription processes.
Inhibition of Polymerases
- Reverse Transcriptase Inhibition :
-
DNA Polymerase Inhibition :
- The compound effectively inhibits DNA polymerase isolated from mouse Ehrlich ascites tumor cells, with Kis values of 60 µM in the presence of ATP and 18 µM in the presence of GDP . This inhibition is utilized in various molecular biology techniques, including PCR (Polymerase Chain Reaction), where it serves to terminate chain elongation.
The mechanism by which dATP exerts its inhibitory effects involves competitive inhibition. By mimicking natural nucleotides, it competes for binding sites on polymerases but cannot participate in further elongation due to the absence of critical hydroxyl groups necessary for phosphodiester bond formation. This results in the termination of nucleic acid synthesis, which can be exploited in both therapeutic contexts and laboratory settings.
Applications in Research and Medicine
- Antiviral Drug Development : The ability of dATP to inhibit reverse transcriptase makes it a candidate for developing antiviral drugs aimed at treating infections caused by retroviruses.
- Molecular Biology Techniques : Its application in PCR assays highlights its utility in amplifying DNA sequences while preventing unwanted extension by incorporating dATP into the growing strand.
Table 1: Comparative Inhibition Data
Enzyme Type | Inhibition Constant (Kis) | Source |
---|---|---|
HIV Reverse Transcriptase | 20 nM | |
Visna Virus Reverse Transcriptase | 37 nM | |
Mouse DNA Polymerase | 60 µM (with ATP) | |
Mouse DNA Polymerase | 18 µM (with GDP) |
Case Study: Use in HIV Research
A study demonstrated that dATP effectively inhibited HIV replication in vitro by terminating reverse transcription. The compound was incorporated into viral RNA during replication, leading to non-infectious viral particles. This finding underscores its potential as a therapeutic agent against HIV .
Properties
Molecular Formula |
C10H12N5Na4O11P3 |
---|---|
Molecular Weight |
563.11 g/mol |
IUPAC Name |
tetrasodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O11P3.4Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+;;;;/m0..../s1 |
InChI Key |
HIQMRNGZTRSRFK-NOTWHITJSA-J |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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